Cas no 1017778-14-1 (3-Ethoxy-2,4-difluorophenol)

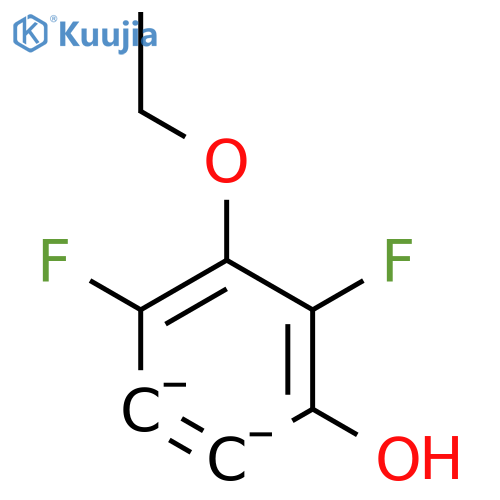

3-Ethoxy-2,4-difluorophenol structure

商品名:3-Ethoxy-2,4-difluorophenol

CAS番号:1017778-14-1

MF:C8H8F2O2

メガワット:174.144729614258

MDL:MFCD09258727

CID:3161237

PubChem ID:46737644

3-Ethoxy-2,4-difluorophenol 化学的及び物理的性質

名前と識別子

-

- 3-Ethoxy-2,4-difluorophenol

- JS-4726

- AKOS006330113

- MFCD09258727

- 1017778-14-1

- CS-0207513

-

- MDL: MFCD09258727

- インチ: InChI=1S/C8H8F2O2/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4,11H,2H2,1H3

- InChIKey: CCNBSCYSXFZNAU-UHFFFAOYSA-N

- ほほえんだ: CCOC1=C(C=CC(=C1F)O)F

計算された属性

- せいみつぶんしりょう: 174.04923582g/mol

- どういたいしつりょう: 174.04923582g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

3-Ethoxy-2,4-difluorophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E107125-500mg |

3-Ethoxy-2,4-difluorophenol |

1017778-14-1 | 500mg |

$ 195.00 | 2022-06-05 | ||

| Apollo Scientific | PC303064-25g |

3-Ethoxy-2,4-difluorophenol |

1017778-14-1 | 98% | 25g |

£499.00 | 2025-02-21 | |

| Apollo Scientific | PC303064-5g |

3-Ethoxy-2,4-difluorophenol |

1017778-14-1 | 98% | 5g |

£154.00 | 2025-02-21 | |

| abcr | AB264472-5g |

3-Ethoxy-2,4-difluorophenol, 97%; . |

1017778-14-1 | 97% | 5g |

€314.10 | 2024-04-21 | |

| A2B Chem LLC | AI05384-10g |

3-Ethoxy-2,4-difluorophenol |

1017778-14-1 | 96% | 10g |

$391.00 | 2024-04-20 | |

| 1PlusChem | 1P00HA20-10g |

3-Ethoxy-2,4-difluorophenol |

1017778-14-1 | 10g |

$439.00 | 2023-12-27 | ||

| A2B Chem LLC | AI05384-1g |

3-Ethoxy-2,4-difluorophenol |

1017778-14-1 | 96% | 1g |

$80.00 | 2024-04-20 | |

| abcr | AB264472-5 g |

3-Ethoxy-2,4-difluorophenol; 97% |

1017778-14-1 | 5g |

€314.10 | 2022-09-01 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32360-1g |

3-Ethoxy-2,4-difluorophenol, 97% |

1017778-14-1 | 97% | 1g |

¥2626.00 | 2023-03-02 | |

| TRC | E107125-1000mg |

3-Ethoxy-2,4-difluorophenol |

1017778-14-1 | 1g |

$ 315.00 | 2022-06-05 |

3-Ethoxy-2,4-difluorophenol 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

1017778-14-1 (3-Ethoxy-2,4-difluorophenol) 関連製品

- 321-28-8(2-Fluoroanisole)

- 331-62-4(3-Fluoro-4-methoxybenzonitrile)

- 351-54-2(3-Fluoro-4-methoxybenzaldehyde)

- 371-41-5(4-Fluorophenol)

- 122-95-2(1,4-Diethoxybenzene)

- 103-73-1(ethoxybenzene)

- 104-66-5(1,2-Diphenoxyethane)

- 122-99-6(Phenoxyethanol)

- 93-18-5(2-Ethoxynaphthalene)

- 104-38-1(Hydroquinone bis(2-hydroxyethyl) ether)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1017778-14-1)3-Ethoxy-2,4-difluorophenol

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):186.0/318.0/550.0